5,5-Dicyclopropylimidazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of imidazolidine-2,4-diones and their derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, involves various chemical reactions that aim to introduce different substituents to the imidazolidine ring to achieve desired chemical and biological properties. One common method involves the cyclization of ureas or carbodiimides with glyoxalates or isocyanates in the presence of catalysts or under specific conditions to form the imidazolidine-2,4-dione scaffold (A. Czopek et al., 2010).
Molecular Structure Analysis
The molecular structure of 5,5-dicyclopropylimidazolidine-2,4-dione is characterized by its imidazolidine ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, and two carbonyl groups at the 2nd and 4th positions. The dicyclopropyl substituents at the 5th position add steric bulk and influence the compound's chemical behavior and interaction with biological molecules (T. Shimizu et al., 1986).
Chemical Reactions and Properties
Imidazolidine-2,4-diones undergo various chemical reactions, including nucleophilic addition, substitution, and ring-opening reactions, which can be utilized to synthesize a wide range of derivatives with potential biological activities. The presence of the dicyclopropyl groups in 5,5-dicyclopropylimidazolidine-2,4-dione affects its reactivity and the types of chemical transformations it can undergo (F. Zhao et al., 2014).
Physical Properties Analysis
The physical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, such as melting point, solubility, and crystalline structure, are influenced by the nature of the substituents on the imidazolidine ring. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations (Z. Iqbal et al., 2012).
Chemical Properties Analysis
The chemical properties of 5,5-dicyclopropylimidazolidine-2,4-diones, including acidity, basicity, and reactivity towards different chemical reagents, are essential for understanding its behavior in chemical syntheses and biological systems. These properties are determined by the electronic structure of the imidazolidine ring and the influence of the substituents (H. Byrtus et al., 2011).
Scientific Research Applications
Chemical and Biological Activities
5,5-Dicyclopropylimidazolidine-2,4-dione and its derivatives have been widely studied for their chemical and biological activities. One of the key areas of interest is their role as a scaffold in drug discovery. Compounds such as rhodanines and thiazolidine-2,4-diones, closely related to 5,5-Dicyclopropylimidazolidine-2,4-dione, have been used to create various pharmacologically active compounds. These have shown a broad spectrum of activities, including potential in the treatment of diabetes, cancer, and microbial infections (Tomašič & Mašič, 2009).
Anticancer and Antitumor Potential
A significant amount of research focuses on the antitumor potential of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives. Studies have shown selective activity against renal cancer and breast cancer cell lines, suggesting these compounds could serve as templates for developing more potent antitumor agents (Alanazi et al., 2013).
Antimicrobial Activity
The antimicrobial potential of derivatives of 5,5-Dicyclopropylimidazolidine-2,4-dione has been explored, with some compounds demonstrating antibacterial activity against pathogens like S. aureus. This suggests a potential role in combating bacterial infections (Paiva et al., 2018).
Interaction with Biological Targets
The interaction of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives with DNA has been a point of interest, particularly in the context of their potential as anticancer drugs. Studies using techniques like cyclic voltammetry and UV-Vis spectroscopy have provided insights into these interactions, indicating that these compounds might have high binding affinity with DNA and thus a role in cancer therapy (Shah et al., 2013).
Potential in Medicinal Chemistry
The structural diversity and biological activities of 5,5-Dicyclopropylimidazolidine-2,4-dione derivatives make them attractive candidates in medicinal chemistry. They have been used to create compounds with various biological activities, including antibacterial and antifungal effects, highlighting their versatility in drug design (Mohanty et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5,5-dicyclopropylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISZUHKKBVJSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283163 |
Source
|
Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dicyclopropylimidazolidine-2,4-dione | |
CAS RN |
7250-75-1 |
Source
|
Record name | NSC30165 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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